molecular formula C8H8BrFN2O B13698478 2-Amino-2-(5-bromo-2-fluorophenyl)acetamide

2-Amino-2-(5-bromo-2-fluorophenyl)acetamide

Cat. No.: B13698478
M. Wt: 247.06 g/mol
InChI Key: MYNFRPWBOKJYFE-UHFFFAOYSA-N
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Description

2-Amino-2-(5-bromo-2-fluorophenyl)acetamide is an organic compound that belongs to the class of aromatic amides It features a bromine and fluorine-substituted phenyl ring attached to an acetamide group, with an amino group at the alpha position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(5-bromo-2-fluorophenyl)acetamide typically involves the reaction of 5-bromo-2-fluoroaniline with chloroacetyl chloride, followed by the addition of ammonia to form the final product. The reaction conditions generally include:

    Step 1 Formation of Chloroacetamide Intermediate:

    Step 2 Formation of this compound:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(5-bromo-2-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other groups using nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can lead to the formation of corresponding amines.

    Condensation Reactions: The amide group can participate in condensation reactions to form imides or other heterocyclic compounds.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

    Substitution: Various substituted phenylacetamides

    Oxidation: Nitro or nitroso derivatives

    Reduction: Corresponding amines

Scientific Research Applications

2-Amino-2-(5-bromo-2-fluorophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-Amino-2-(5-bromo-2-fluorophenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity to these targets. The compound may also participate in hydrogen bonding and hydrophobic interactions, contributing to its overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(4-bromo-2-fluorophenyl)acetamide
  • 2-Amino-2-(5-chloro-2-fluorophenyl)acetamide
  • 2-Amino-2-(5-bromo-3-fluorophenyl)acetamide

Uniqueness

2-Amino-2-(5-bromo-2-fluorophenyl)acetamide is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its effectiveness in various applications.

Properties

Molecular Formula

C8H8BrFN2O

Molecular Weight

247.06 g/mol

IUPAC Name

2-amino-2-(5-bromo-2-fluorophenyl)acetamide

InChI

InChI=1S/C8H8BrFN2O/c9-4-1-2-6(10)5(3-4)7(11)8(12)13/h1-3,7H,11H2,(H2,12,13)

InChI Key

MYNFRPWBOKJYFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(C(=O)N)N)F

Origin of Product

United States

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